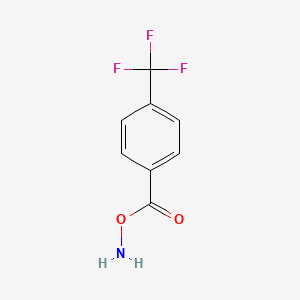
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine is an organic compound with the chemical formula C7H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a hydroxylamine group. This compound appears as a white to pale yellow solid and is soluble in organic solvents like dimethylformamide but has low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for O-(4-(Trifluoromethyl)benzoyl)hydroxylamine involves the reaction of the corresponding trifluoromethyl-substituted benzoyl chloride with hydroxylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications. the synthesis on a larger scale would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Electrophilic Amination: It can act as an electrophilic aminating reagent, particularly in the presence of copper catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can react with this compound under basic conditions.
Electrophilic Amination: Copper catalysts and silyl-protected allyl alcohols are commonly used in these reactions.
Major Products
Nucleophilic Substitution: The major products are typically substituted hydroxylamines.
Electrophilic Amination: The products are often enantioselective α-amino alcohols.
Scientific Research Applications
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of O-(4-(Trifluoromethyl)benzoyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. This allows it to introduce amino groups into various substrates, often facilitated by metal catalysts such as copper . The trifluoromethyl group enhances the electrophilicity of the benzoyl moiety, making it more reactive in these transformations.
Comparison with Similar Compounds
Similar Compounds
O-(4-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride: This compound has a similar structure but with a benzyl group instead of a benzoyl group.
O-(4-(Trifluoromethyl)phenyl)hydroxylamine: This compound lacks the benzoyl group and has a direct linkage to the phenyl ring.
Uniqueness
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine is unique due to its specific combination of a trifluoromethyl group and a benzoyl-linked hydroxylamine. This structure imparts distinct reactivity, particularly in electrophilic amination reactions, making it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
amino 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-5(2-4-6)7(13)14-12/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPADQWPUIWWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

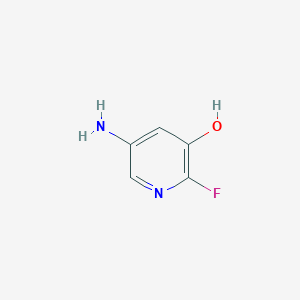
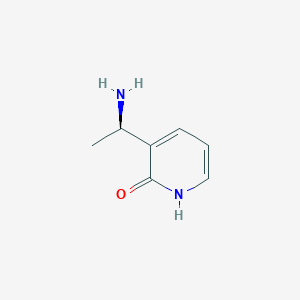


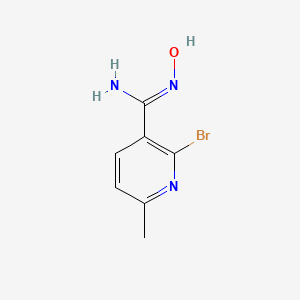
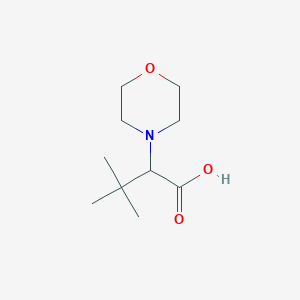
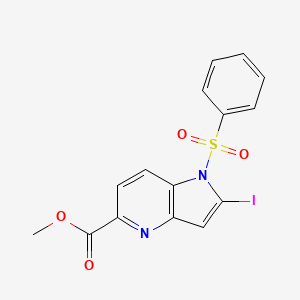
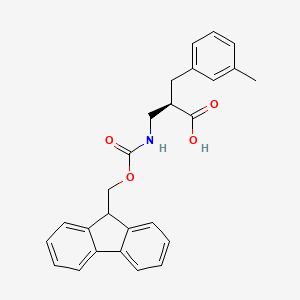

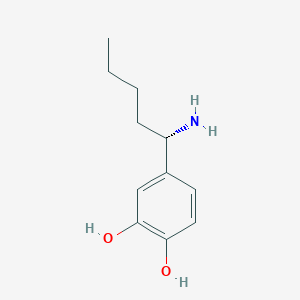
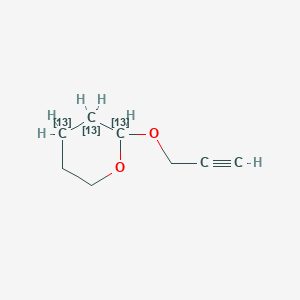
![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)
